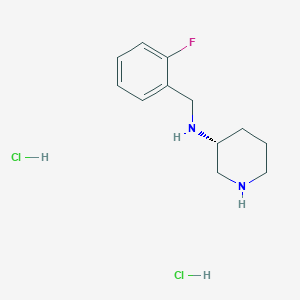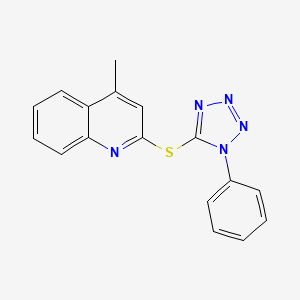
2-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methoxybenzamide is a novel chemical compound that has garnered interest in various fields, particularly in medicinal chemistry. This compound, with the molecular formula C15H20BrNO3 and a molecular weight of 342.233 g/mol, features a bromine atom, a methoxy group, and a hydroxyethoxy-cyclopentyl moiety attached to a benzamide core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methoxybenzamide typically involves multiple steps:
Formation of the Hydroxyethoxy-Cyclopentyl Moiety: This step involves the reaction of cyclopentyl methyl ketone with ethylene glycol under acidic conditions to form the hydroxyethoxy-cyclopentyl intermediate.
Amidation: The final step involves the coupling of the brominated benzene derivative with the hydroxyethoxy-cyclopentyl intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can convert it to an ether.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous medium.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethers or alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
科学的研究の応用
2-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Biological Studies: Used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Chemical Biology: Employed as a probe to study cellular processes and pathways.
Industrial Applications: Potential use in the synthesis of other complex organic molecules due to its reactive functional groups.
作用機序
The mechanism by which 2-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methoxybenzamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the hydroxyethoxy group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-bromo-N-(cyclopentylmethyl)-5-methoxybenzamide: Lacks the hydroxyethoxy group, which may affect its solubility and reactivity.
2-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methoxybenzamide: Substitution of bromine with chlorine, which may alter its reactivity and biological activity.
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methoxybenzamide: Lacks the halogen atom, potentially affecting its binding affinity and reactivity.
Uniqueness
2-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methoxybenzamide is unique due to the presence of both the bromine atom and the hydroxyethoxy group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a versatile intermediate in organic synthesis and as a pharmacological agent.
特性
IUPAC Name |
2-bromo-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO4/c1-21-12-4-5-14(17)13(10-12)15(20)18-11-16(22-9-8-19)6-2-3-7-16/h4-5,10,19H,2-3,6-9,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQNPFAHQMVPMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2(CCCC2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine hydrochloride](/img/structure/B2700037.png)

![3-(1H-indol-3-yl)-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one](/img/structure/B2700041.png)
![(5Z)-5-[(2-methoxyphenyl)methylidene]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2700042.png)
![1-(2-METHOXYPHENYL)-4-{5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBONYL}PIPERAZINE](/img/structure/B2700044.png)



![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2700050.png)

![2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-chlorophenyl)acetamide](/img/structure/B2700052.png)

![4-(dimethylsulfamoyl)-N-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide](/img/structure/B2700054.png)

